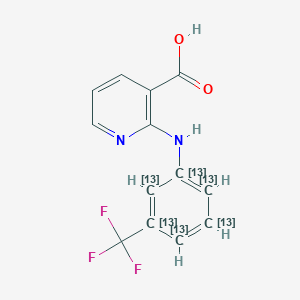

Niflumic acid-13C6

Description

This compound is a structurally complex molecule featuring:

- A pyridine-3-carboxylic acid core, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and metal-coordination capabilities.

- A cyclohexa-1,3,5-trienyl (benzene-like) ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability.

- Carbon-13 isotopic labeling (¹³C₆) on the cyclohexa-trienyl ring, making it valuable for tracer studies in nuclear magnetic resonance (NMR) spectroscopy or metabolic pathway analysis.

This compound is likely used in mechanistic studies (e.g., tracking reaction pathways or protein binding) due to its isotopic labeling, as well as in drug discovery targeting enzymes or ion channels where the pyridine-carboxylic acid motif is relevant .

Properties

CAS No. |

1325559-33-8 |

|---|---|

Molecular Formula |

C13H9F3N2O2 |

Molecular Weight |

288.17 g/mol |

IUPAC Name |

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1+1,3+1,4+1,7+1,8+1,9+1 |

InChI Key |

JZFPYUNJRRFVQU-IKCRXMKJSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)N[13C]2=[13CH][13CH]=[13CH][13C](=[13CH]2)C(F)(F)F)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The labeled carbon atoms allow for detailed studies of the compound’s metabolic pathways and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with two analogs: 4-(Trifluoromethyl)-3-pyridinecarboxylic acid and fenamate derivatives (e.g., niflumic acid, mefenamic acid).

Research Findings and Functional Insights

(a) Ion Channel Modulation

Fenamates like niflumic acid and mefenamic acid are known to modulate IsK (KCNE1/KCNQ1) potassium channels by stabilizing their open state, even at low concentrations (10 μM) . However, its bulky cyclohexa-trienyl-¹³C₆ moiety may alter binding kinetics or specificity compared to simpler fenamates.

(b) Isotopic Labeling Advantages

The ¹³C₆ labeling in the target compound enables precise tracking in metabolic or structural studies, a feature absent in non-labeled analogs like 4-(Trifluoromethyl)-3-pyridinecarboxylic acid. This makes it superior for applications requiring isotope tracing, such as NMR-based protein-ligand interaction studies .

(c) Trifluoromethyl Effects

The -CF₃ group in all three compounds enhances lipophilicity (logP), improving membrane permeability. However, in fenamates, this group also contributes to chloride channel blockade, whereas its role in the target compound remains unexplored but could influence target selectivity .

Biological Activity

The compound 2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group and a pyridine ring, which are known to influence biological activity. The incorporation of isotopic labeling (13C) allows for advanced studies in metabolic pathways and pharmacokinetics.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. The trifluoromethyl group has been shown to increase lipophilicity and improve binding affinity to target proteins. For instance:

- Mechanism of Action : The compound is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. In vitro assays have demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Preliminary data indicate:

- Target Enzymes : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Selectivity : SAR (Structure-Activity Relationship) studies reveal that modifications to the trifluoromethyl group can lead to varying degrees of selectivity for these enzymes.

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line/Enzyme |

|---|---|---|

| Anticancer Activity | 0.5 - 2.0 | MCF-7 (Breast Cancer) |

| COX Inhibition | 0.8 | COX Enzyme |

| LOX Inhibition | 1.2 | LOX Enzyme |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on various human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7, HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited a dose-dependent inhibition of cell growth across all tested lines.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile:

- Objective : To assess the selectivity of the compound against COX and LOX.

- Results : The compound demonstrated a higher inhibition rate for COX compared to LOX, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.